molecular formula C30H27N3O4S B11631429 (6Z)-6-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11631429
M. Wt: 525.6 g/mol
InChI Key: IJUKTAQVTAJKQO-YVYXTAJVSA-N
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Description

(6Z)-6-({3-ETHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidin-7-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the various substituents through a series of condensation and substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({3-ETHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific reagents for oxidation and reduction. The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

(6Z)-6-({3-ETHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6Z)-6-({3-ETHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiazolo[3,2-a]pyrimidin-7-one derivatives with different substituents. These compounds share a similar core structure but differ in the nature and position of the substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of (6Z)-6-({3-ETHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, as well as a potential lead compound for drug development.

Properties

Molecular Formula

C30H27N3O4S

Molecular Weight

525.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C30H27N3O4S/c1-3-35-27-18-21(13-14-26(27)37-16-15-36-25-12-8-7-9-20(25)2)17-23-28(31)33-24(22-10-5-4-6-11-22)19-38-30(33)32-29(23)34/h4-14,17-19,31H,3,15-16H2,1-2H3/b23-17-,31-28?

InChI Key

IJUKTAQVTAJKQO-YVYXTAJVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCCOC5=CC=CC=C5C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCCOC5=CC=CC=C5C

Origin of Product

United States

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